2-(azepan-1-yl)-5-fluoroaniline
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Overview
Description
2-(azepan-1-yl)-5-fluoroaniline is an organic compound that features a seven-membered azepane ring attached to a fluorinated aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-5-fluoroaniline typically involves the reaction of 5-fluoro-2-nitroaniline with azepane under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reagents for this reduction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability, which is crucial for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-5-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the azepane ring or the aniline moiety, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of secondary amines or modified azepane rings.
Substitution: Introduction of halogenated or sulfonylated derivatives.
Scientific Research Applications
2-(azepan-1-yl)-5-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The azepane ring provides structural flexibility, allowing the compound to adopt various conformations and interact with different targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Azepanyl)acetohydrazide
- 2-(1-Azepanyl)ethyl methacrylate
- 2-(1-Azepanyl)-1-phenylethanol
Uniqueness
2-(azepan-1-yl)-5-fluoroaniline stands out due to the presence of both the azepane ring and the fluorinated aniline moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications. The fluorine atom enhances its reactivity and binding affinity, while the azepane ring provides structural flexibility .
Properties
IUPAC Name |
2-(azepan-1-yl)-5-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZSYCIGSXBGJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235739 |
Source
|
Record name | 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001235739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869943-96-4 |
Source
|
Record name | 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869943-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-(hexahydro-1H-azepin-1-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001235739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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